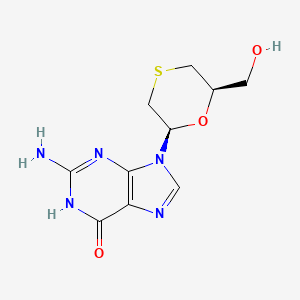

(6-(Hydroxymethyl)-1,4-oxathian-2-yl)-guanine

Description

(6-(Hydroxymethyl)-1,4-oxathian-2-yl)-guanine is a synthetic guanine derivative characterized by a 1,4-oxathiane ring substituted with a hydroxymethyl group at position 6 and a guanine moiety at position 2. The 1,4-oxathiane ring—a six-membered heterocycle containing one oxygen and one sulfur atom—imparts unique electronic and steric properties to the compound.

Properties

CAS No. |

132062-74-9 |

|---|---|

Molecular Formula |

C10H13N5O3S |

Molecular Weight |

283.31 g/mol |

IUPAC Name |

2-amino-9-[(2R,6R)-6-(hydroxymethyl)-1,4-oxathian-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H13N5O3S/c11-10-13-8-7(9(17)14-10)12-4-15(8)6-3-19-2-5(1-16)18-6/h4-6,16H,1-3H2,(H3,11,13,14,17)/t5-,6-/m1/s1 |

InChI Key |

ZYDLRIDAIHCBBM-PHDIDXHHSA-N |

Isomeric SMILES |

C1[C@H](O[C@H](CS1)N2C=NC3=C2N=C(NC3=O)N)CO |

Canonical SMILES |

C1C(OC(CS1)N2C=NC3=C2N=C(NC3=O)N)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-9-(cis-6-(hydroxymethyl)-1,4-oxathian-2-yl)-1H-purin-6(9H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the 1,4-oxathiane ring, which is then functionalized with a hydroxymethyl group. The purine base is subsequently introduced through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the nucleophilic attacks.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-9-(cis-6-(hydroxymethyl)-1,4-oxathian-2-yl)-1H-purin-6(9H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The compound can be reduced to modify the purine base or the oxathiane ring.

Substitution: The amino group can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of reduced purine derivatives.

Substitution: Formation of halogenated purine derivatives.

Scientific Research Applications

2-Amino-9-(cis-6-(hydroxymethyl)-1,4-oxathian-2-yl)-1H-purin-6(9H)-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Investigated for its potential antiviral and anticancer properties.

Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-9-(cis-6-(hydroxymethyl)-1,4-oxathian-2-yl)-1H-purin-6(9H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which may lead to therapeutic effects. The hydroxymethyl group and the oxathiane ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- The 1,4-oxathiane ring in the target compound replaces the acyclic or sugar-like side chains in ACV and GCV. Sulfur’s larger atomic radius and polarizability may enhance membrane permeability compared to oxygen-containing rings .

- Hydroxymethyl substitution (common in ACV) is retained, suggesting preserved interactions with viral kinases or DNA polymerases .

Oxidized Guanine Derivatives: 8-Hydroxyguanine

8-Hydroxyguanine (8-oxoguanine) is an oxidative lesion in DNA/RNA, formed by reactive oxygen species. Unlike synthetic guanine analogs, it is a biomarker of oxidative stress:

Contrast : The target compound’s 1,4-oxathiane ring may confer metabolic stability compared to 8-hydroxyguanine, which is rapidly excised by DNA repair enzymes .

Heterocyclic Guanidine Derivatives

Key Differences :

- Electrophilicity : The 1,4-oxathiane ring’s sulfur atom may enhance nucleophilic reactivity compared to quinazoline or pyrimidine systems.

- Solubility : Oxygen and sulfur in the ring could improve water solubility relative to purely aromatic heterocycles .

Biological Activity

(6-(Hydroxymethyl)-1,4-oxathian-2-yl)-guanine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antiviral and anticancer applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a unique oxathiane ring, which contributes to its interaction with biological targets. The presence of hydroxymethyl and guanine moieties enhances its potential for biological activity.

The mechanism through which this compound exerts its biological effects primarily involves:

- Inhibition of Viral Replication : Similar compounds have shown the ability to inhibit viral DNA polymerases, thus preventing viral replication.

- Interference with Nucleotide Metabolism : The compound may act as a substrate for cellular kinases, leading to the production of active triphosphate forms that can inhibit nucleic acid synthesis.

Antiviral Activity

Research indicates that derivatives of guanine, including this compound, exhibit significant antiviral properties. Notably:

- Selectivity Against Herpesviruses : Studies have shown that guanine analogs can selectively inhibit the replication of herpes group viruses. For instance, a related compound demonstrated at least a 10-fold increase in potency compared to acyclovir against human cytomegalovirus and Epstein-Barr virus .

Anticancer Potential

The compound's structural features suggest potential anticancer activity through:

- Cell Cycle Disruption : Similar compounds have been noted to interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis : Evidence suggests that certain guanine derivatives can trigger apoptotic pathways in tumor cells.

Table 1: Comparative Biological Activity of Guanine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.